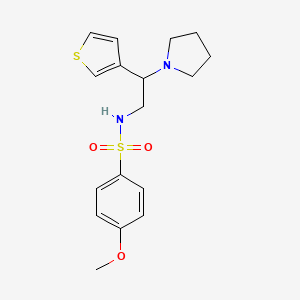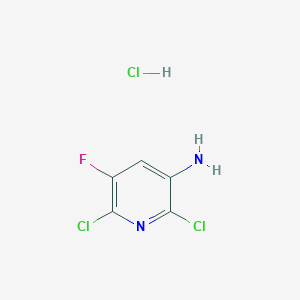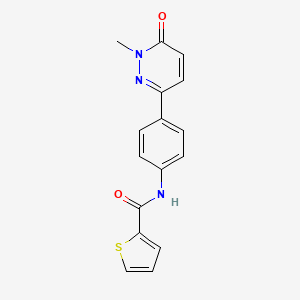
4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and receptors, and for their chemosensory properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide groups with aromatic or heteroaromatic compounds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors involved the condensation of benzenesulfonamide with a phenylthiazol moiety . Similarly, the synthesis of a chemosensor for silver ions used 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, which suggests a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen bonding, contributing to its stability . The molecular structure is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy, as seen in the studies of various benzenesulfonamide compounds .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including intramolecular charge transfer (ICT), which is significant for their function as chemosensors . The reactivity of these compounds can be influenced by the substituents on the aromatic ring, as seen in the synthesis and bioactivity studies of 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting points, and stability, are important for their practical applications. These properties can be studied using techniques like thermal analysis, spectroscopy, and computational methods . For example, the thermal stability of two polymorphs of a related compound was investigated using thermogravimetry and differential thermal analysis .
科学的研究の応用
Photodynamic Therapy and Photocatalysis
- Photophysicochemical Properties : Research has indicated that compounds like 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, when used as substituents in zinc(II) phthalocyanines, exhibit properties suitable for photocatalysis and photodynamic therapy. These compounds demonstrate good solubility, fluorescence, singlet oxygen production, and photostability, making them potential candidates for cancer treatment and environmental applications (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Antitumor Applications
- Synthesis and Bioactivity : A series of new benzenesulfonamides, including derivatives similar to 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, has been synthesized for potential use in antimicrobial and antitumor activities. These compounds have shown interesting cytotoxic activities and strong inhibition against certain human enzymes, suggesting their relevance in anti-tumor studies (Gul et al., 2016).
Photophysical Properties for Sensitizers
- Photophysical Properties in Zinc Phthalocyanines : The introduction of benzenesulfonamide derivatives into zinc(II) phthalocyanines enhances their photophysical properties. These properties are essential for the development of efficient Type II photosensitizers, which are highly relevant in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Applications in Electrochromic Devices
- Electrochromic Polymers : Certain derivatives of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide have been used in synthesizing electrochromic polymers. These polymers exhibit distinct color changes under different electrical states and have applications in high-contrast electrochromic devices, which are significant in display technologies (Su, Chang, & Wu, 2017).
特性
IUPAC Name |
4-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-22-15-4-6-16(7-5-15)24(20,21)18-12-17(14-8-11-23-13-14)19-9-2-3-10-19/h4-8,11,13,17-18H,2-3,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIOQOJOHYLKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)



![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)
![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)
![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2553841.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B2553843.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)
![Thiomorpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2553851.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)